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Compound of Interest

Compound Name: 4-Bromo-3-ethynylpyridine

Cat. No.: B15389667 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-3-ethynylpyridine, a halogenated pyridine derivative, presents a

scaffold of significant interest in medicinal chemistry and materials science. Its unique

electronic properties and functionalities, arising from the interplay of the pyridine ring, the

bromo substituent, and the ethynyl group, make it a versatile building block for the synthesis of

more complex molecules. This technical guide provides a comprehensive overview of the

structural elucidation and analysis of 4-Bromo-3-ethynylpyridine, including its synthesis,

spectroscopic characterization, and potential applications.

Physicochemical Properties
Property Value Source

Molecular Formula C₇H₄BrN PubChem

Molecular Weight 182.02 g/mol PubChem

CAS Number 1211542-25-4 Chemical Supplier Catalogs

Synthesis
The synthesis of 4-Bromo-3-ethynylpyridine can be achieved through a Sonogashira cross-

coupling reaction.[1][2] This palladium-catalyzed reaction is a powerful method for the

formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1]
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A plausible synthetic route involves the coupling of a di-halogenated pyridine, such as 3,4-

dibromopyridine or 3-bromo-4-iodopyridine, with a protected acetylene source like

trimethylsilylacetylene, followed by deprotection. The greater reactivity of iodine compared to

bromine in palladium-catalyzed cross-coupling reactions would allow for selective reaction at

the 4-position if 3-bromo-4-iodopyridine is used as the starting material.[3]

A general experimental protocol for a Sonogashira reaction is as follows:

Experimental Protocol: Sonogashira Coupling

Reaction Setup: To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add the

halo-pyridine starting material, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-

catalyst (e.g., CuI), and a suitable solvent (e.g., anhydrous triethylamine or a mixture of THF

and triethylamine).

Addition of Alkyne: Add the terminal alkyne (e.g., trimethylsilylacetylene) to the reaction

mixture.

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the

reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or

gas chromatography-mass spectrometry (GC-MS).

Work-up: Upon completion, the reaction mixture is typically filtered to remove the catalyst,

and the solvent is evaporated under reduced pressure. The residue is then partitioned

between an organic solvent and water. The organic layer is washed with brine, dried over an

anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated.

Purification: The crude product is purified by column chromatography on silica gel to yield the

desired ethynylpyridine derivative.

Deprotection (if necessary): If a silyl-protected alkyne was used, the trimethylsilyl group can

be removed by treatment with a fluoride source, such as tetrabutylammonium fluoride

(TBAF), or a base like potassium carbonate in methanol.
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While specific, experimentally verified spectra for 4-Bromo-3-ethynylpyridine are not readily

available in the public domain, its structure can be predicted based on the analysis of related

compounds and general spectroscopic principles.

Mass Spectrometry
Predicted mass spectrometry data for 4-Bromo-3-ethynylpyridine (under the name 3-bromo-

4-ethynylpyridine) is available from PubChemLite.[4]

Adduct Predicted m/z

[M+H]⁺ 181.95999

[M+Na]⁺ 203.94193

[M-H]⁻ 179.94543

[M+NH₄]⁺ 198.98653

[M+K]⁺ 219.91587

Experimental Protocol: Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is

recommended for accurate mass measurement.

Ionization Source: Electrospray ionization (ESI) is a suitable method for generating ions of

the molecule, typically protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

Analysis: The mass spectrum would be expected to show a characteristic isotopic pattern for

a molecule containing one bromine atom (approximately equal intensity for M and M+2

peaks).

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra would provide key information for the structural confirmation of 4-
Bromo-3-ethynylpyridine. The expected chemical shifts and coupling patterns can be inferred

from known data for substituted pyridines and ethynyl compounds.
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Predicted ¹H NMR Spectrum:

Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm)

corresponding to the protons at positions 2, 5, and 6 of the pyridine ring. The proton at

position 2 would likely be the most downfield. The coupling constants would reveal the

connectivity of these protons.

Ethynyl Proton: A singlet in the region of δ 3.0-3.5 ppm.

Predicted ¹³C NMR Spectrum:

Pyridine Carbons: Five signals corresponding to the carbons of the pyridine ring. The carbon

bearing the bromine atom (C4) and the carbon attached to the ethynyl group (C3) would

have characteristic chemical shifts.

Ethynyl Carbons: Two signals for the sp-hybridized carbons of the alkyne, typically in the

range of δ 70-90 ppm.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the

signals to the respective protons and carbons in the molecule. Two-dimensional NMR

techniques such as COSY, HSQC, and HMBC can be employed for unambiguous

assignments.

Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present

in the molecule.

Expected IR Absorption Bands:
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C≡C-H stretch: A sharp, weak band around 3300 cm⁻¹.

C≡C stretch: A weak band in the region of 2100-2260 cm⁻¹.

C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.

Pyridine ring vibrations: Multiple bands in the 1600-1400 cm⁻¹ region.

Experimental Protocol: Infrared Spectroscopy

Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total

Reflectance (ATR) accessory or as a KBr pellet.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption frequencies and correlate them to the

functional groups of 4-Bromo-3-ethynylpyridine.

Visualization of the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 4-
Bromo-3-ethynylpyridine via a Sonogashira coupling reaction.
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Workflow for the Synthesis of 4-Bromo-3-ethynylpyridine
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Caption: Generalized workflow for the synthesis and purification of 4-Bromo-3-
ethynylpyridine.

Applications in Drug Development and Medicinal
Chemistry
Pyridine and its derivatives are ubiquitous in medicinal chemistry and are components of

numerous approved drugs.[5][6] The incorporation of an ethynyl group can enhance the binding

affinity of a molecule to its biological target and can also serve as a handle for further

functionalization via "click chemistry" or other coupling reactions. The bromo substituent

provides a site for further modification through cross-coupling reactions, allowing for the

generation of diverse chemical libraries for drug discovery screening.

While specific biological activities for 4-Bromo-3-ethynylpyridine have not been extensively

reported, its structural motifs are present in compounds with a range of therapeutic

applications, including as enzyme inhibitors.[5] The bromo-ethynyl-pyridine scaffold is a

valuable starting point for the synthesis of novel compounds with potential applications in areas

such as oncology, neuroscience, and infectious diseases.

Conclusion
4-Bromo-3-ethynylpyridine is a valuable building block for organic synthesis, particularly in

the fields of medicinal chemistry and materials science. Its structural elucidation relies on a

combination of modern spectroscopic techniques, including mass spectrometry, NMR, and IR

spectroscopy. While detailed experimental data for this specific compound is not widely

published, its synthesis can be readily achieved through established methods like the

Sonogashira coupling. The versatile functionalities of this molecule make it an attractive

starting material for the development of novel compounds with potential therapeutic

applications. Further research into the biological activities of derivatives of 4-Bromo-3-
ethynylpyridine is warranted to fully explore its potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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